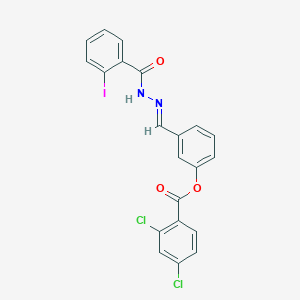

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(5-Bromo-1-butil-2-oxoindolin-3-ilideno)-3-ciclohexil-2-tioxotiazolidin-4-ona es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Se caracteriza por la presencia de un grupo butil bromado, una porción oxoindolinilideno y un anillo tioxotiazolidinona. Este compuesto es de gran interés en el campo de la química medicinal debido a sus posibles actividades biológicas.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 5-(5-Bromo-1-butil-2-oxoindolin-3-ilideno)-3-ciclohexil-2-tioxotiazolidin-4-ona normalmente implica varios pasos. Una ruta sintética común incluye los siguientes pasos:

Bromación: El material de partida, 1-butilindolina-2,3-diona, se somete a bromación para introducir el átomo de bromo en la posición 5.

Condensación: El intermedio bromado se condensa entonces con ciclohexilamina para formar la imina correspondiente.

Ciclización: La imina se cicla con tiourea para formar el anillo tioxotiazolidinona.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso.

Análisis De Reacciones Químicas

Tipos de Reacciones

5-(5-Bromo-1-butil-2-oxoindolin-3-ilideno)-3-ciclohexil-2-tioxotiazolidin-4-ona puede experimentar diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.

Reducción: Las reacciones de reducción pueden utilizarse para eliminar átomos de oxígeno o para convertir enlaces dobles en enlaces simples.

Sustitución: El átomo de bromo puede sustituirse por otros nucleófilos, como aminas o tioles.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.

Sustitución: Las reacciones de sustitución nucleófila pueden llevarse a cabo utilizando reactivos como la azida de sodio (NaN3) o la tiourea.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales.

Aplicaciones en la Investigación Científica

5-(5-Bromo-1-butil-2-oxoindolin-3-ilideno)-3-ciclohexil-2-tioxotiazolidin-4-ona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: El compuesto se estudia por sus posibles interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente anticancerígeno, dada su capacidad de interactuar con el ADN y las proteínas.

Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad.

Aplicaciones Científicas De Investigación

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and proteins.

Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

El mecanismo de acción de 5-(5-Bromo-1-butil-2-oxoindolin-3-ilideno)-3-ciclohexil-2-tioxotiazolidin-4-ona implica su interacción con dianas moleculares como el ADN y las proteínas. El compuesto puede unirse al ADN, provocando posiblemente roturas de cadena o inhibiendo la replicación. También puede interactuar con proteínas, alterando su estructura y función. Estas interacciones pueden provocar diversos efectos biológicos, incluida la citotoxicidad en las células cancerosas.

Comparación Con Compuestos Similares

Compuestos Similares

- 5-(5-Bromo-1-butil-2-oxoindolin-3-ilideno)-3-metil-2-tioxotiazolidin-4-ona

- 5-(5-Bromo-1-butil-2-oxoindolin-3-ilideno)-3-(3-etoxipropil)-2-tioxotiazolidin-4-ona

Singularidad

En comparación con compuestos similares, 5-(5-Bromo-1-butil-2-oxoindolin-3-ilideno)-3-ciclohexil-2-tioxotiazolidin-4-ona es singular debido a la presencia del grupo ciclohexilo, que puede influir en su reactividad química y su actividad biológica. El grupo ciclohexilo puede mejorar la estabilidad del compuesto y su capacidad de interactuar con dianas moleculares específicas.

Propiedades

Fórmula molecular |

C21H23BrN2O2S2 |

|---|---|

Peso molecular |

479.5 g/mol |

Nombre IUPAC |

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C21H23BrN2O2S2/c1-2-3-11-23-16-10-9-13(22)12-15(16)17(19(23)25)18-20(26)24(21(27)28-18)14-7-5-4-6-8-14/h9-10,12,14H,2-8,11H2,1H3/b18-17- |

Clave InChI |

KTJDLPDZZFEXOY-ZCXUNETKSA-N |

SMILES isomérico |

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4CCCCC4)/C1=O |

SMILES canónico |

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4CCCCC4)C1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

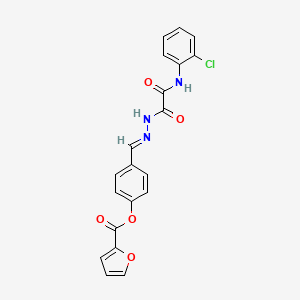

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12015196.png)

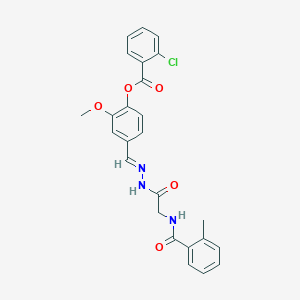

![benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015203.png)

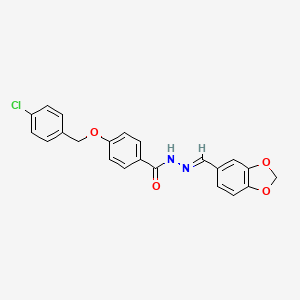

![6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015224.png)

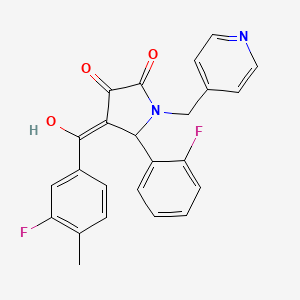

![Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12015247.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12015251.png)

![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12015252.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12015256.png)